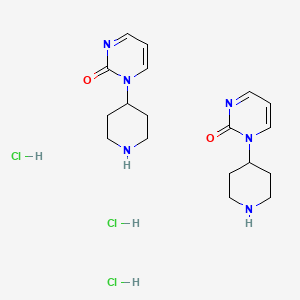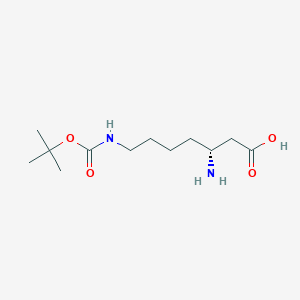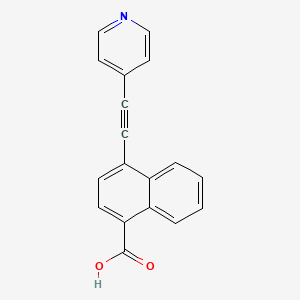![molecular formula C19H18BrN3S3 B8247920 4-Bromo-7-(5'-hexyl-[2,2'-bithiophen]-5-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B8247920.png)
4-Bromo-7-(5'-hexyl-[2,2'-bithiophen]-5-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-7-(5’-hexyl-[2,2’-bithiophen]-5-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine is a complex organic compound that belongs to the class of thiadiazolo[3,4-c]pyridines
準備方法
The synthesis of 4-Bromo-7-(5’-hexyl-[2,2’-bithiophen]-5-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine typically involves multiple steps. One common synthetic route starts with the bromination of 3,4-diaminopyridine using hydrobromic acid to form 2,5-dibromo-3,4-diaminopyridine. This intermediate is then subjected to further reactions to introduce the thiadiazole and bithiophene moieties . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.
化学反応の分析
4-Bromo-7-(5’-hexyl-[2,2’-bithiophen]-5-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo aromatic nucleophilic substitution reactions with different nucleophiles such as alcohols, amines, and thiols.
Cross-Coupling Reactions: It can participate in Buchwald-Hartwig cross-coupling reactions to form various derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions are typically substituted thiadiazolo[3,4-c]pyridine derivatives with varying functional groups.
科学的研究の応用
4-Bromo-7-(5’-hexyl-[2,2’-bithiophen]-5-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine has several scientific research applications:
Organic Electronics: It is used in the development of OFETs and OPVs due to its strong and broad optical absorption, thermal stability, and compatible HOMO-LUMO levels.
Material Science: The compound is explored for its potential in creating new organic materials with desirable electronic properties.
Biological Research: Derivatives of this compound are studied for their potential biological activities and as building blocks for more complex molecules.
作用機序
The mechanism of action of 4-Bromo-7-(5’-hexyl-[2,2’-bithiophen]-5-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine in organic electronics involves its role as an electron acceptor in donor-acceptor systems. The compound’s molecular structure allows for efficient charge transfer and separation, which is crucial for the performance of OFETs and OPVs . The molecular targets and pathways involved include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) levels, which are optimized for charge injection and extraction .
類似化合物との比較
Similar compounds to 4-Bromo-7-(5’-hexyl-[2,2’-bithiophen]-5-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine include:
4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine: This compound is also used in organic electronics and has similar electron-deficient properties.
4,7-Bis(dodecylthio)-[1,2,5]thiadiazolo[3,4-c]pyridine: Known for its liquid crystalline properties and applications in device fabrication.
The uniqueness of 4-Bromo-7-(5’-hexyl-[2,2’-bithiophen]-5-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine lies in its specific structural features that enhance its performance in electronic applications, such as the presence of the hexyl and bithiophene groups which contribute to its stability and electronic properties.
特性
IUPAC Name |
4-bromo-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-[1,2,5]thiadiazolo[3,4-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3S3/c1-2-3-4-5-6-12-7-8-15(24-12)16-10-9-14(25-16)13-11-21-19(20)18-17(13)22-26-23-18/h7-11H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNDLMXGCGLJRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CN=C(C4=NSN=C34)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![bis(4-(dibenzo[b,d]furan-4-yl)phenyl)amine](/img/structure/B8247841.png)
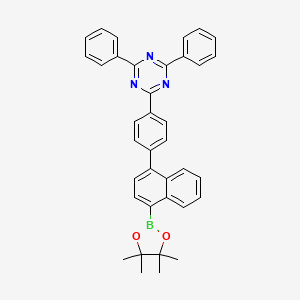
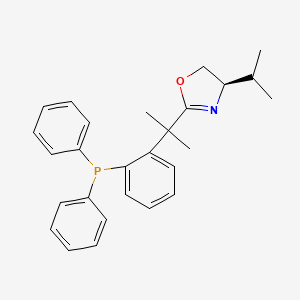
![N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-4-amine](/img/structure/B8247873.png)
![9-Chlorospiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B8247882.png)

